N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a thiophene ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling of the Pyrrole and Thiophene Rings: The pyrrole and thiophene rings can be coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide
- N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H16N2O2S
- IUPAC Name : this compound
This compound features a pyrrole ring and a thiophene moiety, which are known to impart various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | |
Antimicrobial | Inhibits growth of specific bacteria | |
Anti-inflammatory | Modulates inflammatory cytokines |
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Free Radical Scavenging : The hydroxyl group is crucial for the antioxidant activity, donating electrons to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial properties.
- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress and inflammation, enhancing cellular defense mechanisms.
Case Studies
Several studies have investigated the biological activity of similar compounds with promising results:
- Antioxidant Studies : A study on related thiophene derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays, suggesting that modifications in the structure can enhance efficacy ( ).
- Antimicrobial Testing : A comparative study highlighted that compounds with similar functional groups exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria ( ).
- Inflammation Models : Research involving animal models indicated that compounds with structural similarities reduced markers of inflammation in induced arthritis models ( ).
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-8-13(19-9-10)14(18)15-6-5-12(17)11-4-3-7-16(11)2/h3-4,7-9,12,17H,5-6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVCAAFWOHQMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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